1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone
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Overview
Description
1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone: is an organic compound that belongs to the quinazoline family. This compound is characterized by the presence of an acetylphenyl group attached to the quinazoline core, which is further substituted with two methoxy groups at the 6 and 7 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone typically involves the condensation of 4-acetylphenylamine with 6,7-dimethoxyquinazoline-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone is used as a building block in the synthesis of more complex quinazoline derivatives
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Quinazoline derivatives are known to inhibit various enzymes, including tyrosine kinases, which play a crucial role in cell signaling pathways.
Medicine: this compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit tyrosine kinases makes it a potential candidate for the treatment of certain types of cancer, such as non-small cell lung cancer and breast cancer.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure allows for the design of molecules with specific biological activities, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that phosphorylate tyrosine residues on proteins, which is a key step in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
- N-(4-Acetylphenyl)-4-aminobenzamide
- N-(4-Acetylphenyl)-6-methoxyquinazoline-4-amine
- N-(4-Acetylphenyl)-7-methoxyquinazoline-4-amine
Comparison: 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone is unique due to the presence of two methoxy groups at the 6 and 7 positions of the quinazoline ring. This structural feature enhances its biological activity and selectivity towards specific molecular targets. In comparison, other similar compounds with different substitution patterns may exhibit varying degrees of activity and selectivity, making this compound a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11(22)12-4-6-13(7-5-12)21-18-14-8-16(23-2)17(24-3)9-15(14)19-10-20-18/h4-10H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHODFBPGUBHIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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